Bgp-15

Catalog No.
S548353
CAS No.
66611-37-8
M.F
C14H24Cl2N4O2
M. Wt
351.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bgp-15

CAS Number

66611-37-8

Product Name

Bgp-15

IUPAC Name

N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride

Molecular Formula

C14H24Cl2N4O2

Molecular Weight

351.3 g/mol

InChI

InChI=1S/C14H22N4O2.2ClH/c15-14(12-5-4-6-16-9-12)17-20-11-13(19)10-18-7-2-1-3-8-18;;/h4-6,9,13,19H,1-3,7-8,10-11H2,(H2,15,17);2*1H

InChI Key

ISGGVCWFTPTHIX-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

BGP 15, BGP-15, O-(3-piperidino-2-hydroxy-1-propyl)nicotinic amidoxime

Canonical SMILES

C1CCN(CC1)CC(CON=C(C2=CN=CC=C2)N)O.Cl.Cl

Isomeric SMILES

C1CCN(CC1)CC(CO/N=C(\C2=CN=CC=C2)/N)O.Cl.Cl

The exact mass of the compound 3-Pyridinecarboximidamide, N-(2-hydroxy-3-(1-piperidinyl)propoxy)-, hydrochloride (1:2) is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

BGP-15 (CAS: 66611-37-8) is a highly water-soluble hydroxylamine derivative formulated as a dihydrochloride salt, functioning as a dual-action poly(ADP-ribose) polymerase (PARP) inhibitor and heat shock protein 72 (HSP72) co-inducer . Unlike typical lipophilic PARP inhibitors, BGP-15 exhibits exceptional aqueous solubility (up to 100 mg/mL in water), making it highly processable for direct saline or buffer-based formulations in laboratory workflows. Its primary procurement value lies in its ability to simultaneously block self-ADP-ribosylation of nuclear PARP (Ki = 57 µM) and accelerate HSF-1 activation, providing a unique mechanistic profile for in vivo models of metabolic syndrome, ischemia-reperfusion injury, and protein-conformational disorders where standard monotherapies fail.

Substituting BGP-15 with standard clinical PARP inhibitors (e.g., Olaparib) or conventional insulin sensitizers (e.g., Metformin) fundamentally alters experimental outcomes and formulation requirements. Standard PARP inhibitors lack the HSP72 co-induction mechanism necessary for broad cytoprotection and typically require complex organic solvent mixtures due to poor aqueous solubility, whereas BGP-15 dihydrochloride dissolves readily in aqueous media . Furthermore, substituting BGP-15 with its closest structural analog, Bimoclomol, shifts the kinetics of heat shock response; Bimoclomol prolongs HSF-1 DNA binding and delays attenuation, whereas BGP-15 transiently accelerates the initial activation phase without delaying attenuation [1]. Finally, in hyperinsulinemic euglycemic clamp models, classical sensitizers like Metformin yield quantitatively inferior insulin sensitization compared to optimal doses of BGP-15, making BGP-15 non-interchangeable for high-efficacy metabolic benchmarking [2].

Aqueous Solubility and Formulation Processability

BGP-15 is formulated as a dihydrochloride salt, granting it exceptional aqueous solubility compared to typical lipophilic PARP inhibitors. BGP-15 achieves solubility of 64 to 100 mg/mL in pure water and approximately 5 mg/mL in standard PBS (pH 7.2) . This allows for direct dissolution in aqueous buffers or saline for in vivo gavage or injection, eliminating the need for high-concentration DMSO or complex lipid-based excipients required by standard PARP inhibitors .

Evidence DimensionAqueous Solubility
Target Compound Data64 - 100 mg/mL in H2O; 5 mg/mL in PBS
Comparator Or BaselineStandard PARP inhibitors (typically <0.1 mg/mL in H2O)
Quantified Difference>600-fold higher aqueous solubility
ConditionsRoom temperature dissolution in H2O and PBS (pH 7.2)

High aqueous solubility drastically simplifies in vivo formulation workflows and reduces solvent-induced artifacts in sensitive biological assays.

Superior Insulin Sensitization Efficacy vs. Metformin

In genetically insulin-resistant Goto-Kakizaki (GK) rats, BGP-15 demonstrates potent insulin-sensitizing effects that quantitatively outperform standard first-line therapies. At an optimal dose of 20 mg/kg, BGP-15 increased the glucose infusion rate (insulin sensitivity) by 71% compared to the control group [1]. In direct comparative studies, BGP-15 produced significantly better insulin sensitization results than Metformin and matched the efficacy of Rosiglitazone, without relying on the same mechanistic pathways[2].

Evidence DimensionIncrease in Insulin Sensitivity (Glucose Infusion Rate)
Target Compound Data71% increase (at 20 mg/kg dose)
Comparator Or BaselineMetformin (Significantly lower efficacy in matched models)
Quantified DifferenceBGP-15 statistically outperformed Metformin (p=0.025 in comparative models)
ConditionsHyperinsulinemic euglycemic glucose clamp in Goto-Kakizaki rats and cholesterol-fed rabbits

Provides a high-efficacy, non-standard mechanistic control for researchers developing novel metabolic syndrome therapeutics where Metformin provides insufficient baseline sensitization.

Accelerated HSF-1 Activation Kinetics vs. Bimoclomol

While BGP-15 is structurally related to the hydroxylamine derivative Bimoclomol, it exhibits distinct transcriptional kinetics. Bimoclomol enhances the heat shock response (HSR) by delaying HSF-1 attenuation. In contrast, BGP-15 accelerates the activation phase of the HSF-1 cycle. During heat exposure, BGP-15 co-induces the expression of HSPA1A/B (Hsp70) and DNAJB1 (Hsp40) mRNA, resulting in at least a 20% increase in mRNA levels within 90 minutes, but allows HSF-1 binding to reduce by 50% at 90 minutes compared to heat shock alone, indicating rapid, transient activation rather than delayed attenuation [1].

Evidence DimensionMechanism of HSF-1 Enhancement
Target Compound DataAccelerates initial activation (>20% mRNA increase at 90 min) with normal/rapid attenuation
Comparator Or BaselineBimoclomol (Delays HSF-1 attenuation)
Quantified Difference50% reduction in HSF-1 binding at 90 min for BGP-15 vs prolonged binding for Bimoclomol
ConditionsMEFs treated with 10 μM drug for 1 h at 37 °C followed by 42 °C heat shock

Crucial for experimental designs requiring rapid, transient chaperone co-induction without permanently altering the natural attenuation phase of the cellular stress response.

Quantified PARP-1 Inhibition Affinity

BGP-15 provides quantifiable inhibition of poly(ADP-ribose) polymerase (PARP), a feature absent in pure HSP co-inducers. In perfused heart models and isolated enzyme assays, BGP-15 blocks the self-ADP-ribosylation of nuclear PARP with an IC50 of 120 μM and a Ki of 57 μM . This dual functionality (PARP inhibition + HSP induction) directly reduces reactive oxygen species (ROS) levels, lipid peroxidation, and single-strand DNA breaks during stress .

Evidence DimensionPARP Inhibition Affinity
Target Compound DataIC50 = 120 μM, Ki = 57 μM
Comparator Or BaselinePure HSP inducers (e.g., Geranylgeranylacetone) (No PARP affinity)
Quantified DifferenceSpecific micromolar affinity for PARP-1 absent in pure chaperone inducers
ConditionsIn vitro enzymatic assays and perfused heart models

Allows researchers to calculate precise dosing for dual-pathway cytoprotection assays where simultaneous PARP blockade and chaperone induction are required.

In Vivo Metabolic Syndrome and Insulin Resistance Modeling

Because BGP-15 significantly outperforms Metformin in genetically insulin-resistant models (e.g., GK rats) and features excellent aqueous solubility, it is the ideal positive control or experimental therapeutic for hyperinsulinemic euglycemic clamp studies. Its ability to be formulated in simple saline avoids the confounding metabolic effects of complex lipid vehicles [1].

Acute Ischemia-Reperfusion Injury Assays

Due to its rapid acceleration of HSF-1 activation—unlike Bimoclomol, which delays attenuation—BGP-15 is perfectly suited for acute stress models such as Langendorff perfused heart preparations or retinal ischemia assays. Its dual action of transient HSP72 co-induction and PARP inhibition (Ki = 57 μM) provides superior cytoprotection against reperfusion-induced ROS generation [2].

Neuromuscular and Protein-Conformational Disease Research

In models of muscular dystrophy or familial dysautonomia, standard PARP inhibitors lack the necessary chaperone-inducing capabilities. BGP-15 is specifically utilized here because it simultaneously inhibits PARP-mediated cell death and drives Hsp70/Hsp110 expression, protecting against myosin post-translational modifications and improving mitochondrial function .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

350.1276314 Da

Monoisotopic Mass

350.1276314 Da

Heavy Atom Count

22

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RLN2GTG4YS

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

BGP-15

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Literati-Nagy Z, Tory K, Literáti-Nagy B, Bajza A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. Synergic insulin sensitizing effect of rimonabant and BGP-15 in Zucker-obese rats. Pathol Oncol Res. 2013 Jul;19(3):571-5. doi: 10.1007/s12253-013-9620-6. Epub 2013 May 3. PubMed PMID: 23640247.
2: Literati-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Vígh L Jr, Vígh L, Mandl J, Szilvássy Z. A novel insulin sensitizer drug candidate-BGP-15-can prevent metabolic side effects of atypical antipsychotics. Pathol Oncol Res. 2012 Oct;18(4):1071-6. Epub 2012 Jun 30. PubMed PMID: 22743983.
3: Berkovich L, Sintov AC, Ben-Shabat S. Inhibition of cancer growth and induction of apoptosis by BGP-13 and BGP-15, new calcipotriene-derived vitamin D3 analogs, in-vitro and in-vivo studies. Invest New Drugs. 2013 Apr;31(2):247-55. doi: 10.1007/s10637-012-9839-1. Epub 2012 Jun 2. Erratum in: Invest New Drugs. 2013 Apr;31(2):490. PubMed PMID: 22661288.
4: Sarszegi Z, Bognar E, Gaszner B, Kónyi A, Gallyas F Jr, Sumegi B, Berente Z. BGP-15, a PARP-inhibitor, prevents imatinib-induced cardiotoxicity by activating Akt and suppressing JNK and p38 MAP kinases. Mol Cell Biochem. 2012 Jun;365(1-2):129-37. doi: 10.1007/s11010-012-1252-8. Epub 2012 Feb 14. PubMed PMID: 22350755.
5: Literáti-Nagy Z, Tory K, Literáti-Nagy B, Kolonics A, Török Z, Gombos I, Balogh G, Vígh L Jr, Horváth I, Mandl J, Sümegi B, Hooper PL, Vígh L. The HSP co-inducer BGP-15 can prevent the metabolic side effects of the atypical antipsychotics. Cell Stress Chaperones. 2012 Jul;17(4):517-21. doi: 10.1007/s12192-012-0327-5. Epub 2012 Feb 10. PubMed PMID: 22322357; PubMed Central PMCID: PMC3368033.
6: Gombos I, Crul T, Piotto S, Güngör B, Török Z, Balogh G, Péter M, Slotte JP, Campana F, Pilbat AM, Hunya A, Tóth N, Literati-Nagy Z, Vígh L Jr, Glatz A, Brameshuber M, Schütz GJ, Hevener A, Febbraio MA, Horváth I, Vígh L. Membrane-lipid therapy in operation: the HSP co-inducer BGP-15 activates stress signal transduction pathways by remodeling plasma membrane rafts. PLoS One. 2011;6(12):e28818. doi: 10.1371/journal.pone.0028818. Epub 2011 Dec 12. PubMed PMID: 22174906; PubMed Central PMCID: PMC3236211.
7: Literáti-Nagy B, Péterfai E, Kulcsár E, Literáti-Nagy Z, Buday B, Tory K, Mandl J, Sümegi B, Fleming A, Roth J, Korányi L. Beneficial effect of the insulin sensitizer (HSP inducer) BGP-15 on olanzapine-induced metabolic disorders. Brain Res Bull. 2010 Nov 20;83(6):340-4. doi: 10.1016/j.brainresbull.2010.09.005. Epub 2010 Sep 16. PubMed PMID: 20849938.
8: Berkovich L, Ben-Shabat S, Sintov AC. Induction of apoptosis and inhibition of prostate and breast cancer growth by BGP-15, a new calcipotriene-derived vitamin D3 analog. Anticancer Drugs. 2010 Jul;21(6):609-18. doi: 10.1097/CAD.0b013e328337f3e9. PubMed PMID: 20335794.
9: Nagy G, Szarka A, Lotz G, Dóczi J, Wunderlich L, Kiss A, Jemnitz K, Veres Z, Bánhegyi G, Schaff Z, Sümegi B, Mandl J. BGP-15 inhibits caspase-independent programmed cell death in acetaminophen-induced liver injury. Toxicol Appl Pharmacol. 2010 Feb 15;243(1):96-103. doi: 10.1016/j.taap.2009.11.017. Epub 2009 Nov 26. PubMed PMID: 19931551.
10: Literáti-Nagy B, Kulcsár E, Literáti-Nagy Z, Buday B, Péterfai E, Horváth T, Tory K, Kolonics A, Fleming A, Mandl J, Korányi L. Improvement of insulin sensitivity by a novel drug, BGP-15, in insulin-resistant patients: a proof of concept randomized double-blind clinical trial. Horm Metab Res. 2009 May;41(5):374-80. doi: 10.1055/s-0028-1128142. Epub 2009 Feb 12. PubMed PMID: 19214941.

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